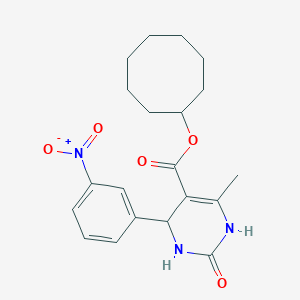![molecular formula C31H26FNO9S3 B412804 TETRAMETHYL 6'-(4-FLUOROBENZOYL)-5',5'-DIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B412804.png)
TETRAMETHYL 6'-(4-FLUOROBENZOYL)-5',5'-DIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TETRAMETHYL 6’-(4-FLUOROBENZOYL)-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spiro structure, which includes a quinoline moiety fused with a thiopyrano ring and a dithiole group. The presence of multiple functional groups, such as carboxylate and fluorobenzoyl, adds to its chemical versatility.
準備方法
The synthesis of TETRAMETHYL 6’-(4-FLUOROBENZOYL)-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where isatin reacts with an appropriate ketone in the presence of a base.
Spirocyclization: The quinoline derivative undergoes spirocyclization with a dithiole compound under acidic conditions to form the spiro structure.
Functional group modifications: Introduction of the fluorobenzoyl group and carboxylate groups is carried out through electrophilic aromatic substitution and esterification reactions, respectively.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
化学反応の分析
TETRAMETHYL 6’-(4-FLUOROBENZOYL)-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The dithiole group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom.
Common reagents and conditions for these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
TETRAMETHYL 6’-(4-FLUOROBENZOYL)-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including fluorescent dyes and conjugated polymers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials with specific electronic or optical properties, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of TETRAMETHYL 6’-(4-FLUOROBENZOYL)-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves its interaction with molecular targets through various pathways:
Molecular targets: The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites.
Pathways involved: The compound’s effects can be mediated through signaling pathways, such as the inhibition of kinase activity or modulation of gene expression.
類似化合物との比較
TETRAMETHYL 6’-(4-FLUOROBENZOYL)-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE can be compared with similar compounds, such as:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Both compounds contain fluorobenzoyl groups, but differ in their core structures and functional groups.
2-thioxo-1,3-dithiol-carboxamides: These compounds share the dithiole moiety but have different substituents and applications.
特性
分子式 |
C31H26FNO9S3 |
|---|---|
分子量 |
671.7g/mol |
IUPAC名 |
tetramethyl 6'-(4-fluorobenzoyl)-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C31H26FNO9S3/c1-30(2)24-19(17-9-7-8-10-18(17)33(30)25(34)15-11-13-16(32)14-12-15)31(20(26(35)39-3)21(43-24)27(36)40-4)44-22(28(37)41-5)23(45-31)29(38)42-6/h7-14H,1-6H3 |
InChIキー |
RIJDZWPNRUSRFR-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC=C(C=C4)F)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
正規SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC=C(C=C4)F)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B412722.png)


![Methyl 6-[4-(benzyloxy)phenyl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B412728.png)










